(4S)-4-(4-Trifluoromethyl-benzyl)-L-glutamic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

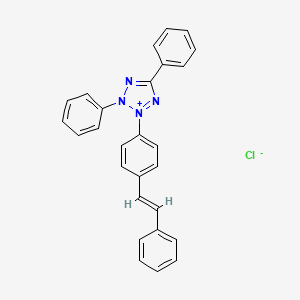

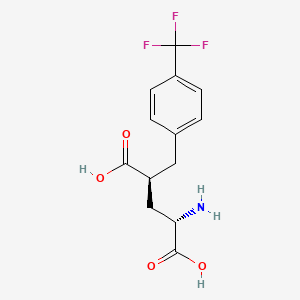

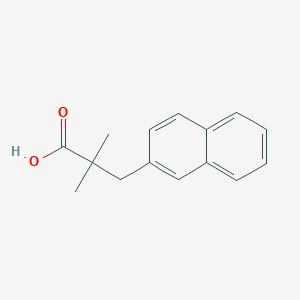

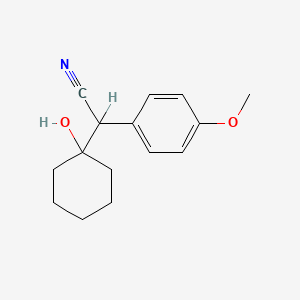

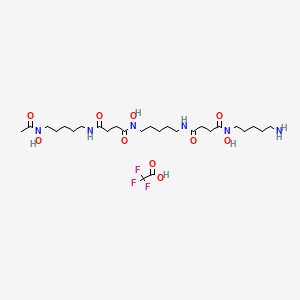

The compound “(4S)-4-(4-Trifluoromethyl-benzyl)-L-glutamic acid” is a derivative of L-glutamic acid. L-glutamic acid is one of the 20 standard amino acids used by living organisms to build proteins . The “4-(4-Trifluoromethyl-benzyl)” part suggests the presence of a benzyl group (a phenyl ring attached to a CH2 group) that is substituted with a trifluoromethyl group (CF3) at the 4-position of the phenyl ring .

Molecular Structure Analysis

The molecular structure of this compound would likely include the characteristic structure of L-glutamic acid (a five-carbon chain with two carboxyl groups and one amino group), with a benzyl group substituted with a trifluoromethyl group attached at the 4-position .Chemical Reactions Analysis

Again, while specific reactions involving this compound are not available, trifluoromethyl groups are known to significantly influence the chemical behavior of the molecules they are part of, due to their high electronegativity .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the trifluoromethyl group is highly electronegative and could influence properties like polarity and reactivity .Wissenschaftliche Forschungsanwendungen

Biomedical Applications

Biodegradable Polymers

- γ-Poly-glutamic acid (γ-PGA), derived from glutamic acid, is explored for its utility in medicine due to its water solubility, biodegradability, biocompatibility, and non-toxicity. It has applications as a metal chelator, drug carrier, gene vector, vaccine adjuvant, tissue engineering material, and contrast agent, highlighting its potential as a biomedical material (Guoliang Wang et al., 2020).

Drug Delivery Systems

- Poly-γ-glutamic acid (γ-PGA) stands out in drug delivery applications due to its non-toxic, biodegradable, and biocompatible properties. Despite its higher production cost compared to synthetic plastics, its biodegradability positions γ-PGA as a potential alternative for synthetic plastics in drug delivery (O. Balogun-Agbaje, O. Odeniyi, Michael A. Odeniyi, 2021).

Industrial and Environmental Applications

Corrosion Inhibition

- Research into glutamic acid derivatives, including (4S)-4-(4-Trifluoromethyl-benzyl)-L-glutamic acid, has identified their potential as efficient corrosion inhibitors for metals in various aggressive solutions. These derivatives can act as corrosion inhibitors or accelerators depending on the conditions, highlighting the need for further study to understand their inhibition mechanisms (Latifa Hamadi et al., 2018).

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

(2S,4S)-2-amino-4-[[4-(trifluoromethyl)phenyl]methyl]pentanedioic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14F3NO4/c14-13(15,16)9-3-1-7(2-4-9)5-8(11(18)19)6-10(17)12(20)21/h1-4,8,10H,5-6,17H2,(H,18,19)(H,20,21)/t8-,10-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DGVMWWMTSDUMAQ-WPRPVWTQSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CC(CC(C(=O)O)N)C(=O)O)C(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1C[C@@H](C[C@@H](C(=O)O)N)C(=O)O)C(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14F3NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90435064 |

Source

|

| Record name | (4S)-4-(4-Trifluoromethyl-benzyl)-L-glutamic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90435064 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

305.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(4S)-4-(4-Trifluoromethyl-benzyl)-L-glutamic acid | |

CAS RN |

207508-60-9 |

Source

|

| Record name | (4S)-4-(4-Trifluoromethyl-benzyl)-L-glutamic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90435064 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(2R,3R,4S,5R,6R)-2-(hydroxymethyl)-6-[(2R,3S,4R,5R)-4,5,6-trihydroxy-2-(hydroxymethyl)oxan-3-yl]oxyoxane-3,4,5-triol](/img/structure/B1353949.png)